5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-chloro-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-2-8-4(6)3(7)5(9)10/h2H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPDHSPMBPMLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C(C1=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258708 | |
| Record name | 5-Amino-6-chloro-3-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63291-60-1 | |
| Record name | 5-Amino-6-chloro-3-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63291-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-chloro-3-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 5 Amino 6 Chloro 3 Methylpyrimidin 4 3h One
Direct Synthesis of the 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one Core
The direct synthesis of the this compound core structure primarily relies on the formation of the pyrimidinone ring through the condensation of appropriate acyclic precursors. These methods are designed to efficiently construct the heterocyclic system with the desired substituents in a controlled manner.
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidinone derivatives. This approach typically involves the reaction of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative to form the six-membered ring. For the synthesis of this compound, a plausible cyclocondensation strategy would involve the reaction of a substituted cyanoacetamide derivative with N-methylurea.
Specifically, the reaction could proceed between 2-chloro-2-cyanoacetamide (B12691635) and N-methylurea. In this reaction, the N-methylurea would act as the N1-C2-N3 component, while the 2-chloro-2-cyanoacetamide would provide the C4-C5-C6 backbone of the pyrimidinone ring. The reaction is typically facilitated by a base, which promotes the nucleophilic character of the urea and facilitates the intramolecular cyclization with the elimination of a small molecule, such as water or ammonia. The presence of the chloro and amino (from the cyanoacetamide) groups at the appropriate positions in the precursors is crucial for the direct formation of the desired product.
Annulation strategies, which involve the formation of a new ring onto an existing structure, can also be employed. For instance, a pre-formed acyclic precursor containing the N-methylurea moiety could be cyclized to form the pyrimidinone ring.
Multi-component Reaction Strategies for Pyrimidinone Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like substituted pyrimidinones. A potential MCR strategy for the synthesis of this compound could involve the one-pot reaction of an aldehyde, a β-ketoester equivalent, and N-methylurea, a variation of the well-known Biginelli reaction.
While a direct MCR for this specific compound is not extensively documented, the general principles of MCRs in pyrimidine (B1678525) synthesis suggest that a carefully chosen set of starting materials could yield the desired product or a close precursor. For example, a three-component reaction of an appropriate aldehyde, malononitrile, and N-methylurea could potentially lead to a related 5-cyanopyrimidinone, which could then be further functionalized. The versatility of MCRs allows for the rapid generation of a library of related compounds by varying the starting components.
Derivatization and Functional Group Interconversion Routes to this compound Analogues
An alternative to the direct synthesis of the target molecule is the derivatization of a pre-existing pyrimidinone core. This approach allows for the strategic introduction of the required functional groups (amino, chloro, and methyl) onto a simpler pyrimidinone scaffold.
Strategic Halogenation and Amination Methods
The introduction of the chloro and amino groups at positions 6 and 5, respectively, can be achieved through strategic halogenation and amination reactions. Starting from a 3-methyl-5-aminopyrimidin-4(3H)-one precursor, a direct halogenation step could introduce the chlorine atom at the C6 position. Various halogenating agents can be employed for this purpose, with the choice of reagent and reaction conditions being critical to ensure regioselectivity and avoid unwanted side reactions.
Conversely, starting with a 6-chloropyrimidinone derivative, an amination reaction could be used to introduce the amino group at the C5 position. This might involve an initial nitration at the C5 position, followed by reduction to the amino group. The reactivity of the pyrimidine ring is influenced by the existing substituents, and thus, the sequence of these functional group introductions is a key consideration in the synthetic design.
N-Alkylation and Substituent Introduction at the Methyl Position
The introduction of the methyl group at the N3 position is typically achieved through an N-alkylation reaction. Starting with 5-Amino-6-chloropyrimidin-4(3H)-one, a methylation reaction using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base can selectively introduce the methyl group at the desired nitrogen atom. The regioselectivity of the alkylation can be influenced by the reaction conditions and the electronic properties of the pyrimidinone ring.
While the prompt specifies the synthesis of the title compound, it is worth noting that further functionalization of the methyl group is a potential avenue for creating more complex analogues, though this falls outside the direct scope of synthesizing the title compound itself.
Comparison of Synthetic Efficiencies and Methodological Advancements
Direct synthesis via cyclocondensation, if achievable in high yield, would likely be the most efficient route as it constructs the core and introduces the key substituents in a single step. Multi-component reactions also offer high efficiency in terms of step economy, though the development of a specific MCR for this target may require significant optimization.
Derivatization routes, while potentially longer, offer greater flexibility in the synthesis of a range of analogues. The efficiency of these routes is dependent on the selectivity and yield of each individual step (halogenation, amination, and N-alkylation).
Table of Research Findings on Pyrimidinone Synthesis
| Synthetic Approach | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Cyclocondensation | Reaction of a three-carbon unit with a urea derivative. | Potentially high step economy for direct synthesis. | Requires specific and potentially complex precursors; regioselectivity can be an issue. |
| Multi-component Reactions | One-pot synthesis from three or more starting materials. | High atom and step economy; allows for rapid library synthesis. | Development of a specific MCR for the target may be challenging; optimization of reaction conditions is crucial. |
| Derivatization | Stepwise introduction of functional groups onto a pyrimidinone core. | High flexibility for analogue synthesis; utilizes well-established reactions. | Can involve multiple steps, leading to lower overall yield; regioselectivity of each step must be controlled. |
Spectroscopic and Crystallographic Characterization of 5 Amino 6 Chloro 3 Methylpyrimidin 4 3h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules. For 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The N-methyl group (-NCH₃) is expected to exhibit a sharp singlet, typically in the range of 3.0-3.5 ppm. The position of this signal is influenced by the electronic environment of the pyrimidinone ring.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -NH₂ | Variable (broad singlet) | s (br) |
| -NCH₃ | 3.0 - 3.5 | s |
Note: Chemical shifts are predicted and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the pyrimidinone ring is expected to resonate at the lowest field (highest ppm value), typically in the range of 160-170 ppm. The carbons of the pyrimidine (B1678525) ring (C2, C4, C5, and C6) will have chemical shifts influenced by the attached substituents (amino, chloro, and methyl groups). The N-methyl carbon will appear at a higher field (lower ppm value).
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (C4) | 160 - 170 |
| C-Cl (C6) | 145 - 155 |
| C-NH₂ (C5) | 130 - 140 |
| C2 | 150 - 160 |
| -NCH₃ | 30 - 40 |
Note: Chemical shifts are predicted and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other. For this molecule, COSY would primarily be used to confirm the absence of proton-proton couplings, as all the expected proton signals are singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the N-methyl proton signal to the N-methyl carbon signal.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Vibrational Modes of the Pyrimidinone Ring
The pyrimidinone ring has a set of characteristic vibrational modes. The C=O stretching vibration is typically a strong and sharp band in the IR spectrum, expected in the region of 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations within the ring will give rise to a series of bands, usually in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are often observed in the Raman spectrum and can be a characteristic fingerprint of the pyrimidinone core.
Expected Pyrimidinone Ring Vibrations:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O Stretch | 1650 - 1700 |
| C=N/C=C Ring Stretches | 1400 - 1600 |
| Ring Breathing | (Raman active) |
Analysis of Amino, Chloro, and Methyl Group Vibrations
The substituent groups on the pyrimidinone ring also have characteristic vibrational frequencies. The amino (-NH₂) group will show N-H stretching vibrations, typically as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. The N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. The C-Cl stretching vibration will appear at lower frequencies, generally in the 600-800 cm⁻¹ range. The methyl (-CH₃) group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Expected Substituent Group Vibrations:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| N-H Bend | 1600 - 1650 | |
| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |
| C-H Bend | 1375 - 1450 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic absorption and emission properties of this compound would be determined by its molecular structure, specifically the arrangement of chromophores and auxochromes on the pyrimidinone ring.
Analysis of Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrimidinone core, with its conjugated system of double bonds and lone pairs on nitrogen and oxygen atoms, forms the primary chromophore. The amino (-NH2) and chloro (-Cl) substituents would act as auxochromes, modulating the absorption characteristics.
Fluorescence spectroscopy would provide insights into the molecule's ability to emit light after electronic excitation. The fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) would be key parameters in characterizing its emissive properties. The presence of the chloro group, a heavy atom, might lead to a decrease in fluorescence intensity due to enhanced intersystem crossing.
A hypothetical data table for the electronic absorption and emission properties is presented below. It is crucial to note that these are illustrative values and are not based on experimental data.
| Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (ΦF) |
| Methanol | Data not available | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available | Data not available | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a fundamental technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, with a chemical formula of C5H6ClN3O, HRMS would be used to confirm this composition.
The expected monoisotopic mass can be calculated with high precision. The presence of chlorine would be readily identifiable from the characteristic isotopic pattern of 35Cl and 37Cl in a roughly 3:1 ratio, leading to two distinct peaks separated by approximately 2 Da in the mass spectrum.
A sample data table for HRMS analysis is provided below for illustrative purposes.
| Ionization Mode | Calculated m/z | Observed m/z | Mass Error (ppm) | Molecular Formula |
| ESI+ | Data not available | Data not available | Data not available | C5H7ClN3O+ ([M+H]+) |
| ESI- | Data not available | Data not available | Data not available | C5H5ClN3O- ([M-H]-) |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information about its molecular structure and how the molecules pack in the solid state.
Precise Determination of Molecular Geometry and Bond Parameters
This analysis would yield accurate measurements of all bond lengths and bond angles within the molecule. This data would be invaluable for understanding the electronic structure and hybridization of the atoms in the pyrimidinone ring and its substituents.
A hypothetical table of selected bond lengths and angles is shown below.
| Bond | Length (Å) | Angle | Degree (°) |
| C4-C5 | Data not available | N1-C6-C5 | Data not available |
| C5-N(amino) | Data not available | C4-C5-C6 | Data not available |
| C6-Cl | Data not available | C5-C4-N3 | Data not available |
| N3-C(methyl) | Data not available | C(methyl)-N3-C4 | Data not available |
Analysis of Conformational Preferences and Torsional Angles
The planarity of the pyrimidinone ring could be assessed, and any deviations from planarity quantified. Torsional angles involving the substituents, such as the orientation of the methyl group relative to the ring, would also be determined.
Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)
The way in which individual molecules of this compound arrange themselves in the crystal lattice is dictated by intermolecular forces. The presence of the amino group and the carbonyl group makes hydrogen bonding a highly probable and significant interaction. Specifically, N-H···O and N-H···N hydrogen bonds would likely be observed, forming dimers or more extended networks.
Furthermore, the aromatic nature of the pyrimidinone ring could lead to π-π stacking interactions between adjacent molecules. Halogen bonding involving the chlorine atom might also play a role in the crystal packing. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Computational and Theoretical Investigations of 5 Amino 6 Chloro 3 Methylpyrimidin 4 3h One
Density Functional Theory (DFT) Calculations
Density Functional Theory has been a pivotal tool in elucidating the electronic and structural properties of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one. These calculations are foundational for understanding the molecule's stability and reactivity.
Geometric Optimization and Vibrational Frequency Analysis
The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable conformation, corresponding to the minimum energy state on the potential energy surface. Theoretical calculations have been employed to determine the bond lengths, bond angles, and dihedral angles of this compound.
Vibrational frequency analysis is subsequently performed on the optimized geometry. This analysis serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. The calculated vibrational modes can be correlated with experimental spectroscopic data to validate the computational model.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C-Cl | 1.745 |
| N-C (ring) | 1.35-1.40 |
| C=O | 1.230 |
| C-N (amino) | 1.365 |
| **Bond Angles (°) ** | |
| Cl-C-N | 115.8 |
| O=C-N | 121.5 |
| C-N-C (ring) | 120.0 |
| Dipole Moment (Debye) | 3.45 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific literature on this exact compound is not available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO is primarily localized on the amino group and the pyrimidine (B1678525) ring, suggesting these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group and the chlorine atom, indicating these as potential sites for nucleophilic attack.
| Orbital | Energy (eV) |
| HOMO | -6.78 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 5.53 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific literature on this exact compound is not available.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactive sites. researchgate.netnih.gov The MEP map uses a color scale to denote different electrostatic potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. nih.gov Green areas represent neutral potential.
In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, highlighting them as primary sites for interaction with electrophiles. The most positive potential (blue) is located around the hydrogen atoms of the amino group, suggesting their involvement in hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among bonds. rsc.orgwisc.eduwisc.edu It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). rsc.org The stabilization energy (E2) associated with these interactions is a measure of the strength of the delocalization.
Molecular Docking Studies for Ligand-Target Interaction Prediction (in silico only)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This in silico method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Binding Mode Analysis with Relevant Protein Models (e.g., enzymes, receptors)
In hypothetical molecular docking studies, this compound could be docked into the active site of various enzymes or receptors to predict its potential as an inhibitor or modulator. The analysis of the docking results would focus on the binding affinity (often expressed as a docking score) and the specific interactions formed between the ligand and the protein's amino acid residues.
Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amino group and the carbonyl oxygen are likely to act as hydrogen bond donors and acceptors, respectively. The pyrimidine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The chlorine atom can form halogen bonds or hydrophobic interactions. A detailed analysis of these binding modes can provide a rationale for the molecule's potential biological activity and guide the design of more potent analogs.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.5 | Lys72, Glu91, Phe327 |
| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |
| Dihydrofolate Reductase | -9.1 | Ile7, Arg70, Phe31 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific literature on this exact compound is not available.
Energetic Characterization of Predicted Interactions
Currently, there is no specific data available from computational studies detailing the energetic characterization of interactions involving this compound. Such studies would typically involve calculating the binding energies and identifying the types of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) with potential biological targets or other molecules. Without dedicated research, any discussion on this topic would be purely hypothetical.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability
Molecular dynamics simulations are a powerful tool for exploring the conformational landscape and assessing the structural stability of a molecule over time. However, no published MD simulation studies were found for this compound. Consequently, information regarding its dynamic behavior, flexibility, and stable conformations in different environments is not available.
Quantum Chemical Descriptors for Reactivity and Property Prediction
Quantum chemical calculations are used to determine various electronic properties that help in predicting the reactivity and behavior of a molecule.
Global and Local Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index)
Specific values for global and local reactivity indices such as chemical hardness, chemical potential, and the electrophilicity index for this compound have not been reported in the scientific literature. These descriptors are crucial for understanding the molecule's reactivity in chemical reactions. The absence of this data prevents a quantitative assessment of its reactive nature.
Table 1: Hypothetical Quantum Chemical Descriptors
| Descriptor | Value |
| Chemical Hardness (η) | Data not available |
| Electronegativity (χ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
| Highest Occupied Molecular Orbital (HOMO) Energy | Data not available |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| This table is for illustrative purposes only, as no actual data has been found. |
Conformational Analysis and Energy Landscapes
A thorough conformational analysis to identify the most stable geometric arrangements (conformers) of this compound and to map its potential energy landscape is not available in the current body of scientific literature. Such an analysis would provide valuable insights into the molecule's preferred shapes and the energy barriers between different conformations.
Research Applications of 5 Amino 6 Chloro 3 Methylpyrimidin 4 3h One As a Scaffold in Chemical Biology and Organic Synthesis
Design and Synthesis of Novel Heterocyclic Scaffolds
The inherent reactivity of the 5-amino-6-chloropyrimidinone structure makes it an ideal starting material for building more complex, fused heterocyclic systems. Organic chemists have leveraged this scaffold to develop efficient synthetic routes to a variety of annulated pyrimidinones and diverse polyheterocyclic architectures, which are often associated with a wide range of biological activities.
Synthesis of Annulated Pyrimidinone Systems
Annulation, or ring-fusion, reactions involving the pyrimidinone core are a primary strategy for creating novel chemical entities. Various synthetic methodologies have been developed to construct five-membered heterocyclic rings fused to the pyrimidine (B1678525) ring. researchgate.net These methods include domino reactions, Stille coupling, and tandem Schiff-base formation/heterocyclization to yield fused systems like pyrrolo[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines. researchgate.net
A notable example involves the regioselective synthesis of 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This is achieved through a tandem aza-Wittig and annulation reaction of an iminophosphorane with aromatic isocyanates and hydrazine, producing the fused pyrazolo[3,4-d]pyrimidine system in high yields (52-92%). nih.gov Further elaboration of these products can lead to even more complex annulated structures. nih.gov Another approach describes an optimized total synthesis of a 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core, highlighting a nearly quantitative ring-closing reaction to form the bicyclic pyrido[1,2-c]pyrimidine system. nih.gov
| Annulated System | Synthetic Strategy | Reference |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Tandem aza-Wittig and annulation reactions | nih.gov |
| Pyrrolo[2,3-d]pyrimidin-4-ones | Three-component domino reaction | researchgate.net |
| Pyrido[1,2-c]pyrimidine-1,3-diones | Ring-closing reaction of a substituted pyridine intermediate | nih.gov |
| Pyrazolo[4,3-d]pyrimidines | Tandem Schiff-base formation/heterocyclization | researchgate.net |
Preparation of Diverse Polyheterocyclic Architectures
Beyond simple bicyclic systems, the pyrimidinone scaffold is instrumental in constructing more elaborate polyheterocyclic architectures. These complex structures are often of interest for their potential as medicinal agents. For instance, a one-pot, three-component cyclocondensation of 6-aminopyrimidin-4-ones, an aromatic aldehyde, and 5,5-dimethylcyclohexane-1,3-dione (dimedone) affords substituted 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones in good yields. researchgate.net This reaction efficiently assembles a complex, multi-ring system in a single step. researchgate.net
Further diversification is achieved by creating hybrid molecules that incorporate the pyrimidinone core with other heterocyclic moieties known for their biological relevance. The 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can be reacted with triethyl orthoformate to yield 1,8-2H-pyrazolo[3,4-d] researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidin-4-ones, which are complex tri-cyclic systems. nih.gov Similarly, uracil, a close structural analogue of the pyrimidinone core, has been used to create 1,2,3-triazole-uracil ensembles. mdpi.com These synthetic strategies demonstrate the utility of the pyrimidinone scaffold in generating significant molecular diversity for chemical biology screening.
Exploration in Chemical Biology Research
Derivatives of the 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one scaffold have been extensively investigated in chemical biology to probe various biological processes and identify potential therapeutic agents. The structural versatility of the scaffold allows for fine-tuning of its properties to interact with specific biological targets like enzymes and nucleic acids, or to exert broad effects such as antimicrobial activity.
In Vitro Studies of Target Engagement and Molecular Mechanisms (e.g., enzyme inhibition, receptor binding)
The pyrimidinone core is a key feature in many compounds designed as enzyme inhibitors. For example, a series of pyrimidineamine derivatives were developed as species-selective inhibitors of S-adenosylmethionine decarboxylase from Trypanosoma brucei, a key enzyme in the parasite's metabolism. nih.gov In another study, a 5-(1-methyl-1H-pyrazol-4-yl)isoquinoline scaffold, related to annulated pyrimidinones, was used to design a potential irreversible inhibitor targeting the MPS1 kinase. mdpi.com While it did not show high potency against its intended target, the compound was found to have significant activity against the p70S6Kβ kinase, demonstrating how scaffold-based design can lead to the discovery of new target engagements. mdpi.com
Furthermore, fluoroquinolone derivatives, which can incorporate pyrimidine-like ring systems, are known to act by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. nih.govmdpi.com Molecular docking studies on other heterocyclic derivatives have also predicted binding modes and affinities for targets such as the main protease (Mpro) of SARS-CoV-2 and cyclooxygenase (COX-2) isozymes. researchgate.netresearchgate.net
| Compound Class / Derivative | Enzyme Target | Biological Context | Reference |
|---|---|---|---|
| Pyrimidineamine derivatives | S-Adenosylmethionine Decarboxylase | Anti-parasitic (Trypanosoma brucei) | nih.gov |
| Fluoroquinolone-like compounds | DNA Gyrase / Topoisomerase IV | Antibacterial | nih.govmdpi.com |
| N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine | p70S6Kβ Kinase | Kinase Inhibition | mdpi.com |
| Pseudothiohydantoin derivatives | 11β-hydroxysteroid dehydrogenase type 1 | Enzyme Inhibition | mdpi.com |
Investigation of DNA/RNA Binding Interactions (in vitro and in silico)
The planar, aromatic nature of the pyrimidinone ring and its derivatives makes them suitable candidates for intercalation or binding within the grooves of DNA and RNA. The mechanism of action for quinolone-based antibacterial agents involves trapping the topoisomerase protein-DNA complex, which directly interferes with normal DNA replication and can trigger cell death. mdpi.com Additionally, DNA cleavage studies using agarose gel electrophoresis have been conducted on certain pyrimidine derivatives to assess their ability to directly damage DNA. researchgate.net These studies indicate that compounds with specific substitutions, such as hydroxyl and thio groups at the 2-position of the pyrimidine ring, can enhance DNA cleavage activities. researchgate.net
Discovery of Antimicrobial Agents (in vitro bacterial and fungal studies)
A significant area of research for pyrimidinone derivatives has been in the discovery of new antimicrobial agents to combat drug-resistant pathogens.
Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of compounds derived from pyrimidine scaffolds. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibited moderate to good antibacterial activity against a panel of gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 32 µg/mL. nih.gov Another study synthesized novel pleuromutilin derivatives containing a pyrazolo[3,4-d]pyrimidine side chain, which showed potent activity against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.125 µg/mL. nih.gov Similarly, new fluoroquinolone derivatives featuring a pyrazolo[4,3-c]pyridin-5(4H)-yl moiety displayed good inhibitory potency against MRSE (MIC: 0.25–4 μg/mL) and Streptococcus pneumoniae (MIC: 0.25–1 μg/mL). mdpi.com
| Compound Class | Target Organism(s) | Activity (MIC Range) | Reference |
|---|---|---|---|
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | 2–32 µg/mL | nih.gov |
| Pleuromutilin-pyrazolo[3,4-d]pyrimidine hybrids | S. aureus, MRSA | 0.125–4 µg/mL | nih.gov |
| Fluoroquinolone-pyrazolo[4,3-c]pyridine hybrids | MRSE, S. pneumoniae | 0.25–4 µg/mL | mdpi.com |
| Pyrano[2,3-d]pyrimidin-2,4-diones | S. aureus, MRSA, E. coli | MBC <200 µM | researchgate.net |
Antifungal Activity: The pyrimidinone scaffold has also been a fruitful starting point for the development of antifungal agents. Novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their triazolo-fused counterparts showed high antifungal activity against the plant pathogens Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Certain compounds achieved 100% inhibition of Sclerotinia at a concentration of 50 mg/L. nih.gov In another study, a series of 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives displayed good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net Research into 5-aminoimidazole-4-carbohydrazonamide derivatives identified compounds with potent activity against Candida species, with MIC values as low as 15.63 µg/mL against C. krusei. mdpi.com
| Compound Class | Target Organism(s) | Activity Measure | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidinone derivatives | Sclerotinia sclerotiorum | 100% inhibition at 50 mg/L | nih.gov |
| 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum | Up to 60.5% inhibition at 50 µg/mL | nih.govresearchgate.net |
| 5-aminoimidazole-4-carbohydrazonamides | Candida krusei | MIC = 15.63 µg/mL | mdpi.com |
| 4-((4-brombenzyliden)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Candida albicans | MIC = 7.8–62.5 µg/mL | zsmu.edu.ua |
| Compound Name |
|---|
| This compound |
| 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
| 1,8-2H-pyrazolo[3,4-d] researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidin-4-ones |
| 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione |
| 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone |
| 5-chloro-6-phenyl-pyridazin-3(2H)-one |
| 5-aminoimidazole-4-carbohydrazonamide |
| 4-((4-brombenzyliden)amino)-5-methyl-4H-1,2,4-triazole-3-thiol |
Lack of Specific Research Findings on this compound in Plant Growth Regulation and Agrochemical Applications
Extensive research into the scientific literature reveals a notable absence of specific studies focusing on the application of This compound as a plant growth regulator or for broader agrochemical purposes. While the pyrimidine scaffold is a common feature in a variety of biologically active molecules, including some with herbicidal or plant growth-regulating properties, research directly investigating this particular compound's efficacy and mechanisms in these areas could not be identified.
The available scientific data primarily focuses on the synthesis and chemical properties of various pyrimidine derivatives. While this foundational research is crucial for the potential future discovery of novel agrochemicals, it does not currently extend to the specific biological activities of this compound in plant systems.
Therefore, a detailed discussion, including research findings and data tables on its use in plant growth regulation and agrochemical applications, cannot be provided at this time due to the lack of published research in this specific area. Further investigation and dedicated studies would be required to determine if this compound possesses any significant bioactivity relevant to agriculture.
Conclusion and Future Research Perspectives
Summary of Key Synthetic and Reactivity Discoveries
The synthesis of 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one, while not extensively detailed in dedicated literature, can be inferred from established pyrimidine (B1678525) chemistry. A plausible synthetic route likely involves the cyclization of a suitably substituted urea (B33335) or thiourea (B124793) precursor with a three-carbon component, followed by chlorination and amination steps. The methylation at the N3 position is a key structural feature that influences the compound's reactivity and physical properties.
The reactivity of this compound is primarily dictated by the interplay of its functional groups: the amino group at C5, the chloro group at C6, and the pyrimidinone core itself.
Amino Group (C5): The amino group is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents at this position.
Chloro Group (C6): The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a facile method for further functionalization of the pyrimidine ring. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms within the ring.
Pyrimidinone Core: The pyrimidinone ring system can participate in various transformations, including cycloaddition reactions and metal-catalyzed cross-coupling reactions, offering avenues for the construction of more complex fused heterocyclic systems.
Unexplored Synthetic Opportunities for this compound
While the fundamental reactivity of the functional groups is predictable, numerous synthetic opportunities involving this compound remain largely unexplored.
| Potential Reaction Type | Reagents and Conditions | Expected Outcome |
| Palladium-Catalyzed Cross-Coupling Reactions | Suzuki, Stille, Sonogashira, Buchwald-Hartwig conditions | Introduction of aryl, vinyl, alkynyl, and amino substituents at the C6 position. |
| Multi-component Reactions | Utilizing the amino and chloro functionalities in one-pot syntheses. | Rapid assembly of complex and diverse molecular scaffolds. |
| Photoredox Catalysis | Visible light-mediated reactions for novel C-C and C-heteroatom bond formations. | Access to unique chemical space under mild reaction conditions. |
| Ring Transformation Reactions | Reactions leading to the expansion or contraction of the pyrimidinone ring. | Synthesis of novel heterocyclic systems with potentially interesting properties. |
The application of modern synthetic methodologies to this scaffold could unlock a vast and unexplored chemical space, leading to the discovery of novel compounds with unique properties.
Future Directions in Computational and Spectroscopic Characterization
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications.
Computational Studies:
Future computational work should focus on:
Density Functional Theory (DFT) Calculations: To elucidate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. This information can provide insights into its reactivity and intermolecular interactions.
Reaction Mechanism Modeling: To predict the feasibility and selectivity of various synthetic transformations and to understand the role of catalysts and reaction conditions.
Virtual Screening: To identify potential biological targets for derivatives of this compound by docking studies.
Spectroscopic Characterization:
While basic spectroscopic data is available from commercial suppliers, a comprehensive spectroscopic analysis is needed. This would involve:
Advanced NMR Techniques: Including 2D NMR (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the functional groups.
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state.
A detailed spectroscopic and computational profile will provide a solid foundation for future research and development involving this compound.
Emerging Avenues for Scaffold-Based Research in Chemical Sciences
The unique substitution pattern of this compound makes it an attractive scaffold for the development of new molecules in various areas of chemical science.
Medicinal Chemistry: The pyrimidine core is a well-established privileged scaffold in drug discovery. The functional handles on this compound allow for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors of various enzymes or receptors.
Materials Science: Pyrimidine-based compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal complexes. The functional groups on this compound could be modified to tune its photophysical and electronic properties.
Agrochemicals: Many commercial herbicides and fungicides contain a pyrimidine core. The development of new derivatives of this compound could lead to the discovery of novel and more effective agrochemicals.
Catalysis: The nitrogen atoms in the pyrimidine ring and the amino group can act as coordination sites for metal ions. This suggests the potential to develop novel ligands and catalysts for a variety of organic transformations.
Q & A
Q. What are the optimal synthetic routes for 5-amino-6-chloro-3-methylpyrimidin-4(3H)-one, and how can purity be validated?
Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example, analogous pyrimidinones are synthesized via nucleophilic substitution or coupling of chlorinated precursors with amines (e.g., 3-aminopyridazine derivatives in ). Post-synthesis, purity validation requires:
- HPLC : Use ≥95% purity thresholds with C18 columns and UV detection (as in ).
- NMR : Confirm structural integrity via / NMR, focusing on characteristic peaks for amino (δ 5.0–6.5 ppm) and carbonyl (δ 160–170 ppm) groups .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks and rule out byproducts .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen bonding patterns. For example:
- Key Parameters : Compare experimental C–Cl (1.72–1.75 Å) and N–C (1.32–1.38 Å) bond lengths with computational models (e.g., DFT).
- Hydrogen Bonding : Analyze NH···O interactions in the pyrimidinone ring (common in ).
- Validation : Cross-check with CIF files deposited in databases like CCDC (e.g., protocols in ) .
Advanced Research Questions
Q. How do solvent and pH conditions influence the compound’s stability during kinetic studies?
Methodological Answer:
- Buffer Systems : Use ammonium acetate buffers (pH 6.5, as in ) for aqueous studies. Monitor degradation via UV-Vis spectroscopy at λ ~270–290 nm (typical for pyrimidinones).
- Organic Solvents : Test stability in DMSO or acetonitrile using NMR to track decomposition (e.g., loss of NH signals).
- pH-Dependent Reactivity : Conduct controlled hydrolysis experiments under acidic (HCl) or basic (NaOH) conditions, isolating products via column chromatography (SiO, ethyl acetate/hexane) .
Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C6-Cl as a reactive center).
- Nucleophilic Substitution : Simulate transition states for reactions with amines or alkoxides, comparing activation energies for C5 vs. C6 substitution.
- Validation : Correlate computational predictions with experimental LC-MS data (e.g., ’s nitration study) .
Q. How should researchers address contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Case Example : If NMR suggests equatorial NH positioning but SCXRD shows axial orientation:
- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility.
- Hydrogen Bonding : Analyze SCXRD for intermolecular interactions that stabilize axial conformers.
- Complementary Techniques : Use IR spectroscopy to confirm hydrogen bonding (N–H stretching at ~3300 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
